molecular formula C13H10O3 B6377499 2-Formyl-6-(3-hydroxyphenyl)phenol, 95% CAS No. 1258637-02-3

2-Formyl-6-(3-hydroxyphenyl)phenol, 95%

Cat. No. B6377499
CAS RN: 1258637-02-3
M. Wt: 214.22 g/mol
InChI Key: PKEYJUIYCMXVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(3-hydroxyphenyl)phenol, 95% is a phenolic aldehyde that is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and fragrances. It is a colorless liquid with a strong odor, and is soluble in water and alcohol. This compound has been studied extensively for its applications in the pharmaceutical, cosmetic, and food industries.

Scientific Research Applications

2-Formyl-6-(3-hydroxyphenyl)phenol, 95% has been studied extensively for its potential applications in the pharmaceutical, cosmetic, and food industries. In the pharmaceutical industry, it has been studied for its potential use as an anti-inflammatory agent, antifungal agent, and anti-cancer agent. In the cosmetic industry, it has been studied for its potential use as a preservative and fragrance. In the food industry, it has been studied for its potential use as a preservative and flavor enhancer.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-hydroxyphenyl)phenol, 95% is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and other cellular components. It is also believed to act as an antioxidant, scavenging free radicals and preventing the oxidation of cellular components.
Biochemical and Physiological Effects
2-Formyl-6-(3-hydroxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and pain in laboratory animals. Additionally, it has been shown to reduce the activity of enzymes involved in the synthesis of proteins, lipids, and other cellular components.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Formyl-6-(3-hydroxyphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for the use of 2-Formyl-6-(3-hydroxyphenyl)phenol, 95% include further research into its mechanism of action, potential therapeutic applications, and its potential use as a preservative and flavor enhancer in the food industry. Additionally, further research into its potential use as an anti-inflammatory, antifungal, and anti-cancer agent in the pharmaceutical industry is warranted.

Synthesis Methods

2-Formyl-6-(3-hydroxyphenyl)phenol, 95% can be synthesized through several methods, including the use of catalytic hydrogenation or the use of a Friedel-Crafts reaction. In the catalytic hydrogenation process, the starting material is a phenol, which is reacted with hydrogen gas in the presence of a catalyst. The product of this reaction is the desired 2-formyl-6-(3-hydroxyphenyl)phenol, 95%. In the Friedel-Crafts reaction, the starting material is an aromatic compound, which is reacted with an alkyl halide in the presence of an acid catalyst. The product of this reaction is the desired 2-formyl-6-(3-hydroxyphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-10-4-2-6-12(13(10)16)9-3-1-5-11(15)7-9/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEYJUIYCMXVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685033
Record name 2,3'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(3-hydroxyphenyl)phenol

CAS RN

1258637-02-3
Record name 2,3'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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